molecular formula C16H14F6N4O2 B2555650 2,4,5-trifluoro-3-methoxy-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide CAS No. 2034519-95-2

2,4,5-trifluoro-3-methoxy-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide

Cat. No.: B2555650
CAS No.: 2034519-95-2
M. Wt: 408.304
InChI Key: RZSPXRYYQFIIKE-UHFFFAOYSA-N
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Description

2,4,5-Trifluoro-3-methoxy-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. This molecule is characterized by a multi-substituted benzamide moiety linked to a saturated triazolopyrazine core, a scaffold noted in scientific literature for its potential in pharmaceutical development (Google Patents, 2025) . The structure incorporates several fluorine atoms and trifluoromethyl groups, which are known to enhance key properties such as metabolic stability, membrane permeability, and binding affinity to biological targets (Combi-Blocks, 2025) . The saturated tetrahydropyrazine ring in the triazolopyrazine core may contribute to improved solubility and conformational flexibility compared to fully aromatic systems (PubChem, 2025) . While the specific biological activity and mechanism of action for this precise compound require further experimental investigation, its complex structure makes it a valuable candidate for high-throughput screening and as a building block in the design of novel enzyme inhibitors or receptor modulators. This product is intended for research applications only and is not for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

2,4,5-trifluoro-3-methoxy-N-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F6N4O2/c1-28-14-12(18)8(4-9(17)13(14)19)15(27)23-5-11-25-24-10-3-2-7(6-26(10)11)16(20,21)22/h4,7H,2-3,5-6H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZSPXRYYQFIIKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1F)F)C(=O)NCC2=NN=C3N2CC(CC3)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F6N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 2,4,5-trifluoro-3-methoxy-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide is a complex organic molecule with significant potential in pharmaceutical applications. Its unique structure incorporates trifluoromethyl groups and a triazole moiety, which are known to enhance biological activity. This article explores the biological activities associated with this compound, focusing on its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C16H14F6N4O2C_{16}H_{14}F_6N_4O_2, with a molecular weight of approximately 408.30 g/mol. The presence of multiple fluorine atoms contributes to its lipophilicity and metabolic stability.

PropertyValue
Molecular FormulaC16H14F6N4O2C_{16}H_{14}F_6N_4O_2
Molecular Weight408.30 g/mol
CAS Number2034519-95-2

Antidiabetic Activity

Recent studies have indicated that compounds similar to this compound exhibit significant dipeptidyl peptidase IV (DPP-IV) inhibitory activity . DPP-IV inhibitors are crucial in the management of type 2 diabetes as they enhance insulin secretion and lower blood glucose levels. For instance, derivatives incorporating a similar triazole structure have shown potent DPP-IV inhibition leading to reduced blood glucose excursions in oral glucose tolerance tests .

Anticancer Properties

The compound's structural features suggest potential anticancer activity . Triazole derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines. For example, related compounds have demonstrated selective cytotoxicity against breast cancer cells (MDA-MB-231), with IC50 values indicating effective inhibition of cell proliferation . The mechanism is believed to involve the induction of apoptosis and disruption of cell cycle progression.

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

  • DPP-IV Inhibition : By inhibiting DPP-IV enzymes, the compound enhances incretin levels which subsequently increase insulin secretion from pancreatic beta cells.
  • Cell Cycle Arrest : In cancer cells, the compound may induce cell cycle arrest at the G1 phase, leading to reduced proliferation rates.

Study on DPP-IV Inhibition

A study involving a series of synthesized compounds similar to this compound highlighted its effectiveness in lowering blood glucose levels in diabetic models . The study emphasized the structure-activity relationship (SAR), showing that modifications in the trifluoromethyl group significantly enhanced DPP-IV inhibition.

Anticancer Activity Assessment

In another study focused on anticancer properties, triazole derivatives were tested against various human cancer cell lines. The results indicated that these compounds effectively inhibited tumor growth through apoptosis induction and modulation of signaling pathways involved in cancer progression .

Scientific Research Applications

Pharmaceutical Applications

This compound is primarily investigated for its potential as a therapeutic agent. The presence of trifluoromethyl and methoxy groups in its structure suggests enhanced lipophilicity and metabolic stability, which are critical for drug development.

Anticancer Activity

Research indicates that compounds with similar structures exhibit anticancer properties. For instance, derivatives of triazole have been shown to inhibit tumor growth through various mechanisms including the induction of apoptosis and cell cycle arrest. The specific application of 2,4,5-trifluoro-3-methoxy-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide in cancer therapeutics is an area of ongoing investigation.

Neuropharmacology

The compound's interaction with neurokinin receptors has been explored in several studies. Neurokinin receptor antagonists have shown promise in treating conditions such as anxiety and depression. The potential modulation of these receptors by the compound could lead to new treatments for neuropsychiatric disorders.

Synthesis and Derivative Development

The synthesis of this compound involves multiple steps that can be optimized for yield and purity. The preparation methods often utilize environmentally friendly reagents and conditions to minimize ecological impact.

Table 1: Synthesis Overview

StepDescription
1Synthesis of key intermediates from tetrafluorophthalic acid.
2Methylation and acylation reactions to form the final compound.
3Purification processes including crystallization and chromatography.

Case Studies

Several case studies highlight the effectiveness of similar compounds in clinical settings:

  • Case Study on Anticancer Efficacy : A study demonstrated that triazole derivatives significantly reduced tumor size in xenograft models.
  • Neurokinin Receptor Modulation : Research involving animal models showed that compounds targeting neurokinin receptors resulted in reduced anxiety-like behaviors.

Comparison with Similar Compounds

Key Observations:

Fluorination Patterns: The target compound and sitagliptin impurity A share a 2,4,5-trifluorophenyl group, which is critical for binding to DPP-4 in sitagliptin derivatives .

Heterocyclic Core : The tetrahydrotriazolopyridine/triazolopyrazine system is conserved across analogues, but substituents on the nitrogen atoms vary. For example, Example 53 (EP 3 532 474 B1) introduces a methoxy-pyridyl group, which may enhance water solubility compared to the trifluoromethyl group in the target compound .

Synthetic Accessibility : The "one-pot" synthesis of sitagliptin impurity A (yield: high, cost: low) contrasts with the multi-step protocols required for tert-butyl fluorobenzoate derivatives (e.g., 70% yield for the compound in ). The target compound’s synthesis likely involves similar condensation and reduction steps as impurity A .

Physicochemical and Pharmacokinetic Predictions

  • LogP : The trifluoromethyl and fluorine substituents in the target compound suggest higher lipophilicity (LogP ~3.5–4.0) compared to sitagliptin impurity A (LogP ~2.8) due to reduced polarity of the methoxy group versus the diketone .
  • Solubility : The methoxy group may improve aqueous solubility relative to fully fluorinated analogues like Example 53, which has a trifluoropropoxy chain .
  • Metabolic Stability : Fluorine atoms and the tetrahydrotriazolopyridine core likely reduce oxidative metabolism, as seen in sitagliptin derivatives .

Q & A

Q. What synthetic routes are commonly employed for constructing the triazolo[4,3-a]pyridine core in this compound?

The triazolo[4,3-a]pyridine scaffold is typically synthesized via cyclocondensation reactions. A representative method involves reacting hydrazine derivatives with substituted pyridines under acidic conditions. For example, in related triazolo-pyridine systems, trichloroisocyanuric acid (TCICA) is used as a cyclizing agent in acetonitrile to form the fused heterocycle . Key steps include:

  • Cyclization : Use of TCICA in CH₃CN at reflux (70–80°C) for 6–8 hours.
  • Purification : Column chromatography with silica gel and ethyl acetate/hexane gradients.
  • Yield optimization : Adjusting stoichiometry (e.g., 1.2 equiv. of TCICA) and reaction time.

Q. How is the trifluoromethyl group introduced into the 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine moiety?

Trifluoromethylation often occurs early in the synthesis. A practical approach involves:

  • Step 1 : Reacting 6-chloro-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine with a trifluoromethylating agent like TMSCF₃ in the presence of a fluoride source (e.g., CsF) .
  • Step 2 : Quenching with aqueous NH₄Cl and extracting with dichloromethane.
  • Challenges : Competing side reactions (e.g., over-alkylation) require strict temperature control (−10°C to 0°C).

Q. What analytical techniques are critical for verifying the structure of this compound?

  • NMR spectroscopy : ¹⁹F NMR confirms the presence and position of fluorine atoms (δ −60 to −70 ppm for CF₃ groups) .
  • Mass spectrometry : High-resolution ESI-MS validates the molecular ion (e.g., [M+H]⁺ at m/z 474.12).
  • X-ray crystallography : Resolves ambiguities in stereochemistry for the tetrahydro-pyridine ring .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., ¹H NMR splitting patterns) be resolved for the methoxy and trifluoromethyl substituents?

Discrepancies arise due to dynamic rotational barriers in the benzamide and triazolo-pyridine systems. Methodological solutions include:

  • Variable-temperature NMR : Conduct experiments at −40°C to slow rotation and simplify splitting .
  • DFT calculations : Compare computed chemical shifts (e.g., using Gaussian 16) with experimental data to assign conformers .
  • NOESY/ROESY : Identify spatial proximity between the methoxy group and adjacent protons .

Q. What strategies mitigate low yields in the final coupling step between the benzamide and triazolo-pyridine subunits?

The coupling of sterically hindered fragments often requires optimization:

  • Catalyst screening : Test Pd(PPh₃)₄ vs. CuI/1,10-phenanthroline for Ullmann-type couplings .
  • Solvent effects : Switch from DMF to THF or dioxane to reduce viscosity and improve mixing .
  • Microwave-assisted synthesis : Shorten reaction time (30 min vs. 12 hr) and increase yield by 15–20% .

Q. How do electronic effects of the 2,4,5-trifluoro-3-methoxy group influence binding affinity in target proteins?

  • SAR studies : Replace the 3-methoxy group with -OH or -NH₂ to assess hydrogen-bonding contributions.
  • Computational docking : Use AutoDock Vina to model interactions with hydrophobic pockets (e.g., CF₃ groups enhance van der Waals contacts) .
  • Free-energy perturbation (FEP) : Quantify ΔΔG values for fluorine substitutions in lead optimization .

Methodological Notes

  • Contradictory data : If HPLC purity conflicts with NMR integration, perform LC-MS to rule out co-eluting impurities .
  • Scale-up challenges : For multi-gram syntheses, replace column chromatography with recrystallization (e.g., ethyl acetate/hexane) .

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